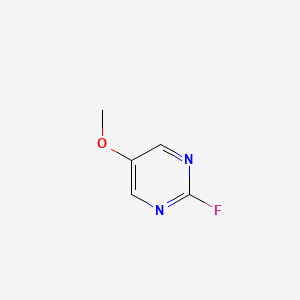
3-chloro-5-(dimethylamino)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5-(dimethylamino)pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the third position, a dimethylamino group at the fifth position, and a carbonitrile group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile typically involves the chlorination of 5-(dimethylamino)pyridine-4-carbonitrile. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-(dimethylamino)pyridine-4-carbonitrile in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include N-oxides of the original compound.
Reduction: Products include primary amines derived from the reduction of the carbonitrile group.
科学研究应用
3-chloro-5-(dimethylamino)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro group can participate in covalent bonding with nucleophilic sites on proteins, while the dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The carbonitrile group can act as a bioisostere for other functional groups, modulating the compound’s biological activity.
相似化合物的比较
3-chloro-4-(dimethylamino)pyridine: Similar structure but with the carbonitrile group replaced by a hydrogen atom.
5-chloro-2-(dimethylamino)pyridine-4-carbonitrile: Similar structure but with the chloro group at a different position.
3-bromo-5-(dimethylamino)pyridine-4-carbonitrile: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the chloro group at the third position and the carbonitrile group at the fourth position provides distinct chemical properties that can be exploited in various applications.
属性
CAS 编号 |
211571-68-5 |
|---|---|
分子式 |
C8H8ClN3 |
分子量 |
181.62 g/mol |
IUPAC 名称 |
3-chloro-5-(dimethylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-12(2)8-5-11-4-7(9)6(8)3-10/h4-5H,1-2H3 |
InChI 键 |
JZRYYEPFBZYQOV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CN=CC(=C1C#N)Cl |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,6-trichloropyrido[3,4-d]pyrimidine](/img/structure/B6166835.png)

